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Compound of Interest

Compound Name:

(1R)-1-(4-

Fluorophenyl)propylamine

hydrochloride

Cat. No.: B591848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available scientific

literature on (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. This document

summarizes key chemical properties, synthesis methodologies, analytical techniques for chiral

separation, and the known pharmacological profile of this compound, with a focus on its

interaction with monoamine transporters and enzymes.

Chemical and Physical Properties
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine salt. The presence of a

fluorine atom on the phenyl ring can significantly influence its physicochemical and

pharmacological properties, such as metabolic stability and binding affinity to biological targets.

[1][2][3] Basic information for this compound is summarized in the table below.
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Property Value Reference

CAS Number 1169576-95-7 [4]

Molecular Formula C₉H₁₃ClFN [4]

Molecular Weight 189.66 g/mol [4]

IUPAC Name
(1R)-1-(4-fluorophenyl)propan-

1-amine;hydrochloride
[4]

Canonical SMILES
CC--INVALID-LINK--

C1=CC=C(F)C=C1.Cl
[4]

Synthesis and Chiral Separation
The synthesis of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride can be approached

through enantioselective synthesis or by resolution of a racemic mixture. A common strategy for

the synthesis of the racemic amine involves the reductive amination of 4-fluoropropiophenone.

Experimental Protocol: General Reductive Amination
This protocol is a general method and may require optimization for the specific synthesis of 1-

(4-Fluorophenyl)propylamine.

Materials:

4-Fluoropropiophenone

Amine source (e.g., ammonia or an ammonium salt)

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic

hydrogenation)[5]

Anhydrous solvent (e.g., 1,2-dichloroethane, methanol)[5]

Acid (e.g., acetic acid) for imine formation catalysis[5]

Hydrochloric acid (for hydrochloride salt formation)
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Procedure:

Dissolve 4-fluoropropiophenone and the amine source in the anhydrous solvent.

Add the acid catalyst and stir the mixture at room temperature to facilitate the formation of

the imine intermediate.

Introduce the reducing agent portion-wise while monitoring the reaction temperature.

Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

Quench the reaction carefully, for example, by adding a basic aqueous solution (e.g., 1N

NaOH).[5]

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and

concentrate in vacuo.[5]

Purify the crude amine by flash column chromatography.[5]

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and treat with a

solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride

salt.

Filter and dry the resulting solid to obtain 1-(4-Fluorophenyl)propylamine hydrochloride.

Chiral Separation
The separation of the enantiomers of halogen-substituted phenylpropylamines can be achieved

using chiral chromatography.

Experimental Protocol: Chiral High-Performance Liquid
Chromatography (HPLC)
This protocol is based on methods developed for similar compounds and may serve as a

starting point for the analysis of (1R)-1-(4-Fluorophenyl)propylamine.[6]
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Instrumentation:

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

Column: A polysaccharide-based chiral stationary phase (CSP) such as a Cyclobond I

column.[6]

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol

or isopropanol) as a modifier. The exact ratio will need to be optimized for baseline

separation.

Additives: In some cases, small amounts of an acidic or basic modifier (e.g., trifluoroacetic

acid or diethylamine) can improve peak shape and resolution.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength where the compound exhibits significant

absorbance (e.g., 254 nm).

Temperature: Ambient temperature.

Procedure:

Prepare a standard solution of the racemic 1-(4-Fluorophenyl)propylamine hydrochloride in

the mobile phase.

Inject the standard solution onto the chiral column.

Develop the chromatogram and identify the retention times of the two enantiomers.

Optimize the mobile phase composition to achieve a resolution (Rs) of at least 1.5 between

the two enantiomeric peaks.

Once the method is optimized, it can be used to determine the enantiomeric purity of the

synthesized (1R)-1-(4-Fluorophenyl)propylamine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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